(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid
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Overview
Description
Ganglioside GD2 Mixture (ammonium salt) is a glycosphingolipid that contains two sialic acid residues linked to an inner galactose unit. It is frequently expressed on tumor cells of neuroectodermal origin, including neuroblastomas . This compound is known for its role in cancer research and immunotherapy due to its expression on malignant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The typical procedure includes preparing the entire oligosaccharide framework and then linking it to the ceramide moiety .
Industrial Production Methods: Ganglioside GD2 can be produced from natural sources such as bovine buttermilk. The industrial production involves extracting the ganglioside mixture and purifying it to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Ganglioside GD2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications .
Common Reagents and Conditions: Common reagents used in these reactions include chloroform, methanol, and water in specific ratios (2:1:0.1) for solubility . The conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions depend on the specific modifications being made. For example, oxidation reactions may introduce additional functional groups, while reduction reactions may remove certain groups .
Scientific Research Applications
Ganglioside GD2 Mixture (ammonium salt) has a wide range of scientific research applications:
Mechanism of Action
Ganglioside GD2 exerts its effects by being expressed on the plasma membranes of malignant cells. It is involved in the reception and transduction of cell death signals in tumor cells . The binding of anti-Ganglioside GD2 antibodies to the compound can induce cell death through mechanisms such as complement-dependent cytotoxicity and antibody-mediated cellular cytotoxicity . Additionally, Ganglioside GD2 contributes to T-cell dysfunction and functions as an immune checkpoint .
Comparison with Similar Compounds
Ganglioside GM1: Another glycosphingolipid found in neurons, known for its role in neuronal protection and recovery.
Ganglioside GD1a: Similar in structure but with different sialic acid residues, affecting its biological functions.
Uniqueness: Ganglioside GD2 is unique due to its specific expression on neuroectodermal tumor cells and its significant role in cancer immunotherapy . Unlike other gangliosides, Ganglioside GD2 has been extensively studied for its potential as a therapeutic target in cancer treatment .
Properties
Molecular Formula |
C78H138N4O34 |
---|---|
Molecular Weight |
1675.9 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C78H138N4O34/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-56(95)82-47(48(91)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)43-107-73-65(101)64(100)67(54(41-86)109-73)111-74-66(102)71(68(55(42-87)110-74)112-72-59(81-46(5)90)63(99)61(97)52(39-84)108-72)116-78(76(105)106)37-50(93)58(80-45(4)89)70(115-78)62(98)53(40-85)113-77(75(103)104)36-49(92)57(79-44(3)88)69(114-77)60(96)51(94)38-83/h32,34,47-55,57-74,83-87,91-94,96-102H,6-31,33,35-43H2,1-5H3,(H,79,88)(H,80,89)(H,81,90)(H,82,95)(H,103,104)(H,105,106)/b34-32+/t47-,48+,49-,50-,51+,52+,53+,54+,55+,57+,58+,59+,60+,61-,62+,63+,64+,65+,66+,67+,68-,69+,70+,71+,72-,73+,74-,77+,78-/m0/s1 |
InChI Key |
CXQCLLQQYTUUKJ-ALWAHNIESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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